7-Methyl-7-azaspiro[3.5]nonan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-7-azaspiro[35]nonan-1-amine is a chemical compound with the molecular formula C9H18N2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azaspiro[3.5]nonan-1-amine typically involves the following steps:
Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Amination: The final step involves the introduction of the amine group. This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7-azaspiro[3.5]nonan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
7-Methyl-7-azaspiro[3.5]nonan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique spirocyclic structure makes it useful in the design of novel materials with specific properties.
Biology: It can be used in the study of biological pathways and mechanisms involving spirocyclic compounds.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Methyl-7-azaspiro[3.5]nonan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-7-azaspiro[3.5]nonan-2-amine: Similar structure but with the amine group at a different position.
7-Methyl-7-azaspiro[3.5]nonan-3-amine: Another positional isomer with the amine group at the third position.
Uniqueness
7-Methyl-7-azaspiro[3.5]nonan-1-amine is unique due to the specific positioning of the amine group, which can influence its chemical reactivity and biological activity. This positional specificity can lead to different pharmacological profiles and applications compared to its isomers.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7-methyl-7-azaspiro[3.5]nonan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-11-6-4-9(5-7-11)3-2-8(9)10/h8H,2-7,10H2,1H3 |
InChI Key |
CRVZHKIXTZELOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC2N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.